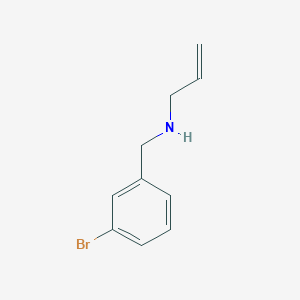
N-(2-fluorobenzyl)butan-1-amine
Vue d'ensemble
Description
N-(2-fluorobenzyl)butan-1-amine is an organic compound with the chemical formula C11H16FN. It is a colorless to light yellow liquid with a characteristic ammonia-like odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-fluorobenzyl)butan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of styrene with butyl sulfide to obtain (2-fluorobenzyl) butyl mercaptan. This intermediate is then reacted with benzyl magnesium bromide to produce (2-fluorobenzyl) butyl alcohol. Finally, the alcohol is converted to the corresponding amine through a reduction reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorobenzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-fluorobenzyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butan-1-amine: A simple aliphatic amine with similar chemical properties.
N-benzylbutan-1-amine: A structurally related compound with a benzyl group instead of a fluorobenzyl group.
N-(2-chlorobenzyl)butan-1-amine: A similar compound with a chlorine atom instead of a fluorine atom on the benzyl ring.
Uniqueness
N-(2-fluorobenzyl)butan-1-amine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its non-fluorinated analogs.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMSXSDYRRSIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


SULFANYL]ETHYL})AMINE](/img/structure/B494729.png)
SULFANYL]ETHYL})AMINE](/img/structure/B494730.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B494731.png)

SULFANYL]ETHYL})AMINE](/img/structure/B494733.png)
![N-cinnamyl-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B494735.png)


![N-{3-[(2-fluorobenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B494742.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine](/img/structure/B494745.png)
![4-amino-N-[2-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494748.png)
![2-{2-bromo-6-ethoxy-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B494749.png)
![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)
![N-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494751.png)
